![molecular formula C10H15Cl2N5 B2474766 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride CAS No. 913264-39-8](/img/structure/B2474766.png)
3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride
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Overview
Description
The compound “3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride” is a complex organic molecule that features a triazolo-pyridazine core with a piperidinyl substituent . It is part of a class of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of similar triazolo-pyridazine compounds typically involves the reaction of readily available precursors such as 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes . The process is convenient and does not require transition metals .Molecular Structure Analysis
The molecular structure of “3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride” is characterized by a triazolo-pyridazine core with a piperidinyl substituent . The presence of multiple nitrogen atoms in the molecule allows for the formation of hydrogen bonds, which can facilitate specific interactions with different target receptors .Scientific Research Applications
High-Energy Materials and Explosives
The bicyclic fused structure of [1,2,4]triazolo[4,3-b]pyridazine serves as a building block for developing low-sensitivity high-energy materials. Researchers have synthesized compounds like 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine and 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine . These derivatives exhibit potential as energetic materials with applications in propellants, explosives, and pyrotechnics .
Medicinal Chemistry and Drug Discovery
The unique scaffold of [1,2,4]triazolo[4,3-b]pyridazine has attracted interest in medicinal chemistry. Researchers explore its derivatives for their potential as novel drug candidates. Although specific applications are still under investigation, the compound’s structural features make it a promising starting point for designing bioactive molecules .
Antibacterial Agents
Some derivatives of [1,2,4]triazolo[4,3-a]pyrazine, a related compound, have demonstrated antibacterial activity. Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives using a similar scaffold. These compounds could serve as leads for developing new antibiotics or antimicrobial agents .
Future Directions
The future directions for research on “3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride” could involve further exploration of its synthesis, characterization, and potential applications. There is also a need for more detailed studies on its mechanism of action, safety, and hazards .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to 3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride, allows it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Action Environment
It is worth noting that the compound is a solid at room temperature , which may have implications for its storage and handling.
properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-9-13-14-10(15(9)12-5-1)8-3-6-11-7-4-8;;/h1-2,5,8,11H,3-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBFMPPOQVALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride |
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